2-(Trifluoromethoxy)pyridin-3-amine dihydrochloride chemical structure and properties
2-(Trifluoromethoxy)pyridin-3-amine dihydrochloride chemical structure and properties
An In-depth Technical Guide to 2-(Trifluoromethoxy)pyridin-3-amine Dihydrochloride: A Key Building Block for Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Pyridines
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties, including high metabolic stability, increased lipophilicity, and potent electronic effects, that can dramatically enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] When this functional group is appended to a pyridine ring—a privileged scaffold in numerous FDA-approved drugs—it creates a building block of significant interest.
This guide provides a comprehensive technical overview of 2-(Trifluoromethoxy)pyridin-3-amine dihydrochloride, a specialized chemical intermediate designed for researchers, medicinal chemists, and drug development professionals. We will explore its chemical structure, physicochemical properties, reactivity, and potential applications, offering field-proven insights into its utility as a strategic component in the synthesis of novel therapeutics.
PART 1: Core Molecular Attributes
Chemical Identity and Structure
2-(Trifluoromethoxy)pyridin-3-amine dihydrochloride is a salt form of the parent amine, which enhances its stability and handling characteristics. The core structure consists of a pyridine ring substituted with a trifluoromethoxy group at the 2-position and an amino group at the 3-position.
The trifluoromethoxy group acts as a strong electron-withdrawing group through induction, while the amino group is an electron-donating group through resonance. This electronic push-pull system on the pyridine ring dictates the molecule's reactivity and its potential interactions with biological targets.
Physicochemical and Structural Data
A summary of the key identifiers and computed properties for 2-(Trifluoromethoxy)pyridin-3-amine and its dihydrochloride salt is presented below. These data are essential for molecular modeling, purity assessment, and experimental design.
| Property | Value | Source |
| Chemical Name | 2-(trifluoromethoxy)pyridin-3-amine dihydrochloride | |
| CAS Number | 1707361-68-9 | |
| Molecular Formula | C₆H₅F₃N₂O · 2HCl | |
| Molecular Weight | 265.03 g/mol | N/A |
| Canonical SMILES | C1=CC(=C(N=C1)OC(F)(F)F)N.Cl.Cl | [2] |
| InChIKey | XHSBREGXXAMUGC-UHFFFAOYSA-N | [2] |
| Parent CAS Number | 1221171-94-3 (Free Base) | [3] |
| Parent Formula | C₆H₅F₃N₂O | [3] |
| Parent Mol. Weight | 192.11 g/mol | N/A |
| XLogP3 (Parent) | 1.1 | [4] |
| TPSA (Parent) | 48.14 Ų | [5] |
| H-Bond Donor Count | 3 (Dihydrochloride) | [2] |
| H-Bond Acceptor Count | 6 (Dihydrochloride) | [2] |
PART 2: Synthesis, Reactivity, and Experimental Considerations
Representative Synthetic Pathway
A common strategy involves the construction of the trifluoromethoxy group on a pre-functionalized pyridine ring. The workflow below illustrates a potential pathway starting from a 2-hydroxypyridine derivative.
Caption: Conceptual workflow for the synthesis of the target compound.
Experimental Protocol Insights:
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Nitration: The initial step involves electrophilic nitration of the pyridine ring. The hydroxyl group at the 2-position directs the incoming nitro group to the 3-position. This reaction requires careful control of temperature and reagent concentration to avoid over-nitration.
-
Trifluoromethoxylation: This is the key step and often the most challenging. Converting a hydroxyl group to a trifluoromethoxy group can be achieved through various methods, sometimes involving harsh reagents like carbon tetrachloride and hydrogen fluoride, which necessitate specialized equipment.[8]
-
Reduction of the Nitro Group: The nitro group is a versatile precursor to an amine. Standard reduction conditions, such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or reduction with metals in acidic media (e.g., tin(II) chloride), are typically effective.[9] The choice of reagent depends on the tolerance of other functional groups in the molecule.
-
Salt Formation: The final step involves treating the purified free base with a solution of hydrogen chloride (often in a non-aqueous solvent like diethyl ether or isopropanol) to precipitate the dihydrochloride salt, which is often more crystalline and easier to handle than the free amine.
Chemical Reactivity
The reactivity of 2-(Trifluoromethoxy)pyridin-3-amine is governed by the interplay of its functional groups.
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The Amino Group (-NH₂): This group is nucleophilic and can undergo a variety of reactions common to anilines, including acylation, alkylation, diazotization, and participation in cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form more complex structures.
-
The Pyridine Ring: The pyridine nitrogen and the electron-withdrawing -OCF₃ group make the ring electron-deficient. This deactivates the ring towards electrophilic aromatic substitution but makes it susceptible to nucleophilic aromatic substitution, particularly at positions 4 and 6.
-
The Trifluoromethoxy Group (-OCF₃): This group is chemically robust and generally stable to a wide range of reaction conditions, a key reason for its popularity in drug design.[1]
This predictable reactivity makes the molecule a versatile building block for combinatorial chemistry and targeted synthesis campaigns.
PART 3: Application in Drug Discovery and Medicinal Chemistry
While specific applications for 2-(Trifluoromethoxy)pyridin-3-amine dihydrochloride are not extensively documented in public literature, its structural motifs are present in numerous bioactive compounds. Its value lies in its role as a key intermediate.
Strategic Advantages of the Scaffold
-
Metabolic Stability: The C-F bonds in the -OCF₃ group are exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to improved drug half-life and bioavailability.[10]
-
Modulation of pKa: The strong electron-withdrawing nature of the -OCF₃ group lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be critical for optimizing a drug's solubility, cell permeability, and off-target activity (e.g., avoiding hERG channel interactions).
-
Lipophilicity and Permeability: The -OCF₃ group significantly increases lipophilicity (LogP), which can enhance a molecule's ability to cross cellular membranes. This is a key parameter in designing orally available drugs.[11]
-
Bioisosteric Replacement: The trifluoromethoxy group is often used as a bioisostere for other groups like chloro or methyl, offering a different electronic and steric profile while potentially improving metabolic stability.
Potential Therapeutic Targets
Aminopyridine scaffolds are central to a wide array of therapeutics. By using 2-(Trifluoromethoxy)pyridin-3-amine as a starting material, researchers can synthesize libraries of compounds aimed at various targets, including:
-
Kinase Inhibitors: Many FDA-approved kinase inhibitors utilize a substituted aminopyridine core to interact with the hinge region of the ATP-binding pocket.
-
GPCR Modulators: The scaffold can be elaborated to target G-protein coupled receptors involved in a wide range of physiological processes.
-
Ion Channel Modulators: The electronic properties of the fluorinated pyridine ring can be tuned to interact with specific residues within ion channels.
-
Agrochemicals: Substituted pyridines are also a major class of compounds used in modern agrochemicals as herbicides, insecticides, and fungicides.[6][12]
PART 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2-(Trifluoromethoxy)pyridin-3-amine dihydrochloride is crucial. The available data suggests the compound should be treated as a hazardous substance.
GHS Hazard Classification
The compound is classified with several hazards, requiring careful handling to avoid exposure.
| Hazard Class | Hazard Code | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | H336 | May cause drowsiness or dizziness. |
Source: Notified C&L Inventory[13]
Recommended Safety Protocols
The following diagram outlines the mandatory personal protective equipment (PPE) and engineering controls for handling this compound.
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